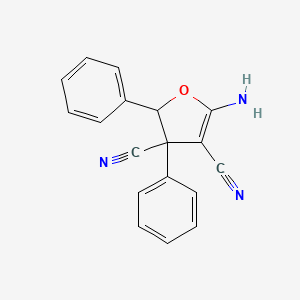
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of dihydrofuran derivatives, which are characterized by a furan ring with two hydrogen atoms replaced by other substituents. The presence of amino and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamino derivatives.
Scientific Research Applications
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets and exert its effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 5-Phenyl-4-phenylsulfonyl-2,3-dihydrofuran derivatives
- 2,3-Dihydro-5-methylfuran derivatives
Uniqueness
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and cyano groups, along with the dihydrofuran ring, makes it a valuable compound for various applications.
Properties
CAS No. |
94556-73-7 |
|---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
5-amino-2,3-diphenyl-2H-furan-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-11-15-17(21)22-16(13-7-3-1-4-8-13)18(15,12-20)14-9-5-2-6-10-14/h1-10,16H,21H2 |
InChI Key |
MOIUMFHCUSCVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=C(O2)N)C#N)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


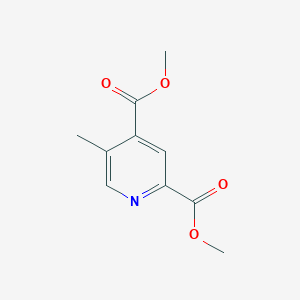
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
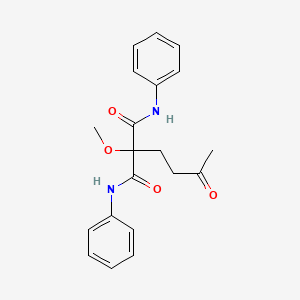
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
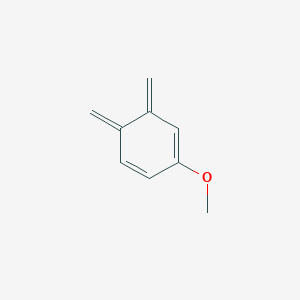
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)

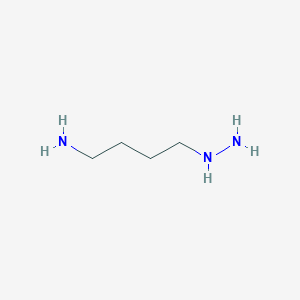
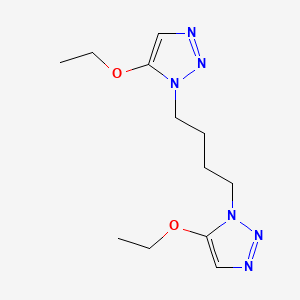

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
